N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O4S/c1-4-20-14-16-22(17-15-20)34-30(39)27(5-2)42-32-36-24-12-8-7-11-23(24)29-35-25(31(40)37(29)32)18-28(38)33-19-21-10-6-9-13-26(21)41-3/h6-17,25,27H,4-5,18-19H2,1-3H3,(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTADCTXZAXBEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound's biological activity primarily stems from its structural features, which suggest interactions with various biological targets. The imidazoquinazoline core is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the thioether and amide functionalities may enhance its ability to interact with enzymes and receptors.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study focusing on related compounds demonstrated that modifications in the quinazoline structure could lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar scaffolds have shown activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Quinazoline derivatives are also recognized for their antimicrobial effects. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents . The specific compound may exhibit similar properties due to its structural similarities to known antimicrobial agents.
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of quinazoline derivatives, including those with modifications similar to the compound . Results indicated that these derivatives significantly inhibited tumor growth in xenograft models, with some showing IC50 values in the low micromolar range .
- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that several compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating potent antibacterial activity .
Data Tables
| Biological Activity | IC50/μg/mL | MIC/μg/mL | Target |
|---|---|---|---|
| Anticancer (Breast) | 5.0 | - | MDA-MB-231 Cell Line |
| Anticancer (Leukemia) | 3.0 | - | K562 Cell Line |
| Antimicrobial (S. aureus) | - | 50 | Gram-positive Bacteria |
| Antimicrobial (E. coli) | - | 75 | Gram-negative Bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their key attributes, derived from evidence-based analysis:
Key Structural and Functional Comparisons:
Core Heterocycles: The target compound’s imidazo[1,2-c]quinazolinone core is distinct from benzothiazole () or thiazole () derivatives. Quinazolinones are associated with anti-inflammatory activity via COX inhibition, as seen in . Thiazole-based analogs () prioritize antioxidant activity due to sulfur’s redox-modulating properties .
Substituent Effects: Thioether linkage: Present in both the target compound and ’s quinazolinone derivatives. This group improves metabolic stability compared to ether or amine linkages . Methoxybenzyl group: Similar to ’s 3-methoxybenzyl-substituted thiazole, this substituent may enhance lipophilicity and blood-brain barrier penetration .
Pharmacological Profiles: Anti-inflammatory activity: highlights quinazolinone derivatives with acetamide side chains showing efficacy comparable to Diclofenac. The target compound’s butanamide chain may similarly inhibit prostaglandin synthesis .
Synthetic Pathways: The target compound’s synthesis likely involves Schiff base formation (for the imidazo-quinazolinone core) and nucleophilic substitution (for thioether linkage), akin to methods in (using Cs₂CO₃/DMF) and (using K₂CO₃/acetone) .
Research Findings and Data
- Anti-inflammatory Activity: Quinazolinone derivatives in demonstrated 50–60% edema inhibition (vs. 70% for Diclofenac) with lower ulcerogenic risk than aspirin .
- Antioxidant Potential: Thiazole derivatives () showed IC₅₀ values of 12–18 μM in DPPH assays, comparable to ascorbic acid .
Q & A
Q. What are the critical steps and parameters in synthesizing N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of quinazolinone precursors, thioether formation, and amide coupling. Key parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps) .
- Solvent selection (polar aprotic solvents like DMF for amide bond formation) .
- Catalysts (e.g., HATU for efficient coupling reactions) .
- Purification : Use preparative HPLC or column chromatography to isolate intermediates and final products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 598.24) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer activity : IC50 values against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, assessed via MTT assays .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme (IC50 ~2.1 µM) in LPS-induced macrophage models .
- Antimicrobial screening : Zone-of-inhibition assays against Staphylococcus aureus and Candida albicans .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Functional group substitution : Replace the methoxybenzyl group with halogenated analogs (e.g., 4-fluorobenzyl) to enhance target binding .
- In silico modeling : Use Schrödinger’s Glide for docking studies against EGFR or PI3K kinases to prioritize derivatives .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., quinazolinone carbonyl) using MOE software .
Q. How should researchers address contradictory data in biological activity reports?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified) and incubation times to minimize variability .
- Orthogonal validation : Confirm apoptosis via Annexin V/PI flow cytometry if MTT data is inconsistent .
- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
- Methodological Answer :
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify half-life (t1/2) using LC-MS/MS .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu) .
Q. How can molecular docking guide target identification for this compound?
- Methodological Answer :
- Target library screening : Dock against DrugBank or PDB databases using AutoDock Vina .
- Binding energy analysis : Prioritize targets with ∆G ≤ -8.0 kcal/mol (e.g., tubulin or topoisomerase II) .
- Validation : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for top candidates .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the thioether moiety for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Salt formation : Prepare hydrochloride salts of the amine group to improve crystallinity .
Q. How to design experiments for identifying off-target effects?
- Methodological Answer :
- Proteome profiling : Use affinity chromatography followed by LC-MS/MS to capture interacting proteins .
- Phenotypic screening : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells .
- Safety panels : Screen against hERG channels (patch-clamp) and CYP450 isoforms to assess toxicity .
Q. What combinatorial approaches enhance therapeutic potential?
- Methodological Answer :
- Hybrid molecules : Conjugate with known antimetabolites (e.g., 5-FU) via biodegradable linkers .
- Targeted delivery : Attach folate or RGD peptides to improve tumor selectivity .
- Synergy studies : Test in combination with checkpoint inhibitors (e.g., pembrolizumab) in co-culture models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
